molecular formula C24H29F3N2O2 B1243590 (2S,3S)-N-(((R)-6-methoxy-1-methyl-1-(trifluoromethyl)isochroman-7-yl)methyl)-2-phenylpiperidin-3-amine CAS No. 225655-10-7

(2S,3S)-N-(((R)-6-methoxy-1-methyl-1-(trifluoromethyl)isochroman-7-yl)methyl)-2-phenylpiperidin-3-amine

Cat. No.: B1243590
CAS No.: 225655-10-7
M. Wt: 434.5 g/mol
InChI Key: ODEBBNRINYMIRX-ACIOBRDBSA-N
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Description

CJ-17493 is an isochroman neurokinin-1 receptor antagonist. It is primarily used in scientific research and is not intended for human consumption

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CJ-17493 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The compound can be synthesized in both free base and dihydrochloride forms .

Industrial Production Methods

Industrial production of CJ-17493 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

CJ-17493 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the chemical structure of CJ-17493.

    Substitution: Substitution reactions are common, where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted compounds.

Scientific Research Applications

CJ-17493 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on biological systems, particularly its interaction with neurokinin-1 receptors.

    Medicine: Investigated for potential therapeutic applications, including its role as a neurokinin-1 receptor antagonist.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of CJ-17493 involves its interaction with neurokinin-1 receptors. By binding to these receptors, the compound can modulate various physiological processes. The molecular targets and pathways involved include the inhibition of neurokinin-1 receptor activity, which can affect neurotransmission and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CJ-17493 is unique due to its specific chemical structure and its high affinity for neurokinin-1 receptors. This makes it a valuable tool in scientific research for studying the role of these receptors in various physiological and pathological processes.

Properties

CAS No.

225655-10-7

Molecular Formula

C24H29F3N2O2

Molecular Weight

434.5 g/mol

IUPAC Name

(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine

InChI

InChI=1S/C24H29F3N2O2/c1-23(24(25,26)27)19-13-18(21(30-2)14-17(19)10-12-31-23)15-29-20-9-6-11-28-22(20)16-7-4-3-5-8-16/h3-5,7-8,13-14,20,22,28-29H,6,9-12,15H2,1-2H3/t20-,22-,23+/m0/s1

InChI Key

ODEBBNRINYMIRX-ACIOBRDBSA-N

SMILES

CC1(C2=CC(=C(C=C2CCO1)OC)CNC3CCCNC3C4=CC=CC=C4)C(F)(F)F

Isomeric SMILES

C[C@@]1(C2=CC(=C(C=C2CCO1)OC)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4)C(F)(F)F

Canonical SMILES

CC1(C2=CC(=C(C=C2CCO1)OC)CNC3CCCNC3C4=CC=CC=C4)C(F)(F)F

Synonyms

3-(6-methoxy-1-methyl-1-trifluoromethylisochroman-7-yl)methylamino-2-phenylpiperidine
CJ 17,493
CJ 17493
CJ-17,493
CJ-17493
CJ17,493
CJ17493

Origin of Product

United States

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